2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
CAS No.: 2548993-65-1
Cat. No.: VC11844704
Molecular Formula: C16H16F2N6
Molecular Weight: 330.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548993-65-1 |
|---|---|
| Molecular Formula | C16H16F2N6 |
| Molecular Weight | 330.34 g/mol |
| IUPAC Name | 2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C16H16F2N6/c1-11-21-13(15(17)18)9-14(22-11)23-5-7-24(8-6-23)16-12(10-19)3-2-4-20-16/h2-4,9,15H,5-8H2,1H3 |
| Standard InChI Key | IXSDGFQULMDPAQ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C#N)C(F)F |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C#N)C(F)F |
Introduction
The compound 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. It features a pyridine ring, a piperazine moiety, and a difluoromethyl-substituted pyrimidine, which contribute to its unique biological activities.
Structural Characteristics
This compound belongs to the categories of pyridine derivatives and pyrimidine derivatives, known for their biological activities, especially in inhibiting protein kinases involved in cancer pathways. The structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to analyze functional groups and molecular interactions.
Synthesis and Chemical Reactions
The synthesis of 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. Key steps may include the formation of the pyrimidine and pyridine rings, followed by the incorporation of the piperazine moiety. The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Biological Activity and Applications
Research indicates that compounds like 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile often act as inhibitors of specific protein kinases. These inhibitors can induce apoptosis in cancer cells by disrupting normal cell cycle progression, making them promising candidates for cancer therapy.
Analytical Methods for Characterization
Characterization through various analytical methods ensures the quality and consistency of the compound for research applications. These methods include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the molecular structure and confirm the presence of specific functional groups.
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Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Helps in identifying functional groups based on their vibrational frequencies.
Potential Applications in Drug Development
The compound's potential applications in drug development are significant due to its kinase inhibitory properties. It can be used in various studies related to drug development and biological activity assessments, particularly in oncology.
Comparison with Similar Compounds
While specific data on 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is limited, compounds with similar structures, such as benzothiazole derivatives, have shown promising anticancer properties. These compounds often exhibit selective binding to specific enzymes or receptors, which can enhance their therapeutic efficacy.
Data Table: Comparison of Similar Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2c | HCT116 | ≤10 |
| 7h | HeLa | ≤5 |
| 7l | HCT116 | ≤5 |
This table illustrates the cytotoxic effects of similar compounds on cancer cell lines, highlighting their potential as anticancer agents.
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